

Assessing Lot-to-Lot Variability of 4-tert-butylbenzyl mercaptan: A Comparative Guide

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Compound of Interest

Compound Name: *4-tert-Butylbenzyl mercaptan*

Cat. No.: B1334090

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For Researchers, Scientists, and Drug Development Professionals

4-tert-butylbenzyl mercaptan is a key intermediate in various synthetic pathways, including the production of agrochemicals and as a ligand in the synthesis of metal clusters.[1][2] Consistent quality and minimal lot-to-lot variability of this reagent are critical to ensure reproducibility in research and manufacturing, particularly in the context of drug development where impurities can have significant impacts on safety and efficacy.[3][4] This guide provides a comparative analysis of three hypothetical lots of **4-tert-butylbenzyl mercaptan**, outlining key quality control parameters and the experimental protocols used for their assessment.

Comparative Analysis of Hypothetical Lots

To illustrate the importance of lot-to-lot variability assessment, we present a comparative analysis of three hypothetical lots of **4-tert-butylbenzyl mercaptan**: Lot A, Lot B, and Lot C. The data presented in the following tables are for illustrative purposes and represent typical quality control parameters that should be considered when evaluating this compound.

Table 1: Physical and Chemical Properties

Property	Lot A	Lot B	Lot C	Specification
Appearance	Colorless liquid	Colorless liquid	Pale yellow liquid	Colorless to pale yellow liquid
Purity (by HPLC)	99.8%	99.5%	98.9%	≥ 99.0%
Density (g/mL at 25°C)	0.966	0.965	0.967	0.965 - 0.968
Refractive Index (n _{20/D})	1.543	1.543	1.544	1.542 - 1.545
Boiling Point (°C at 3.1 mmHg)	102.5	103.0	102.0	102-104

Table 2: Impurity Profile (by GC-MS)

Impurity	Lot A	Lot B	Lot C	Specification
Unidentified Impurity 1	0.08%	0.15%	0.32%	≤ 0.1%
Unidentified Impurity 2	0.05%	0.12%	0.25%	≤ 0.1%
4-tert-butylbenzyl disulfide	0.03%	0.10%	0.18%	≤ 0.1%
Toluene (residual solvent)	< 0.01%	0.05%	0.15%	≤ 0.05%
Total Impurities	0.17%	0.42%	0.90%	≤ 0.5%

Analysis of Hypothetical Lots:

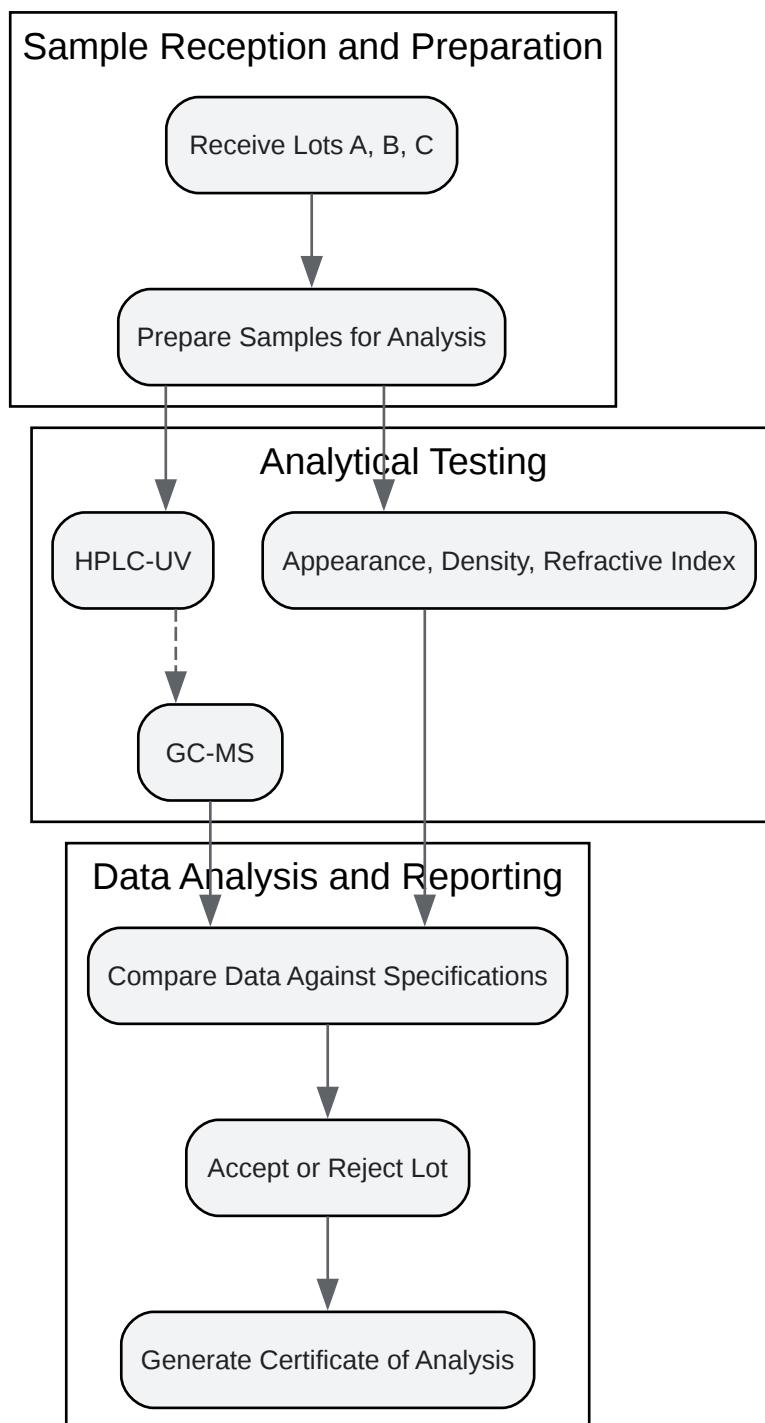
- Lot A demonstrates the highest purity and the lowest level of impurities, meeting all specifications comfortably. This lot would be considered of high quality and suitable for sensitive applications.

- Lot B meets the minimum purity specification but has a higher total impurity level than Lot A. The presence of unidentified impurities and residual solvent at higher concentrations might warrant further investigation depending on the intended use.
- Lot C falls below the desired purity specification and exceeds the limits for total impurities and specific unidentified impurities. This lot would likely be rejected for use in GMP-regulated processes and sensitive research applications.

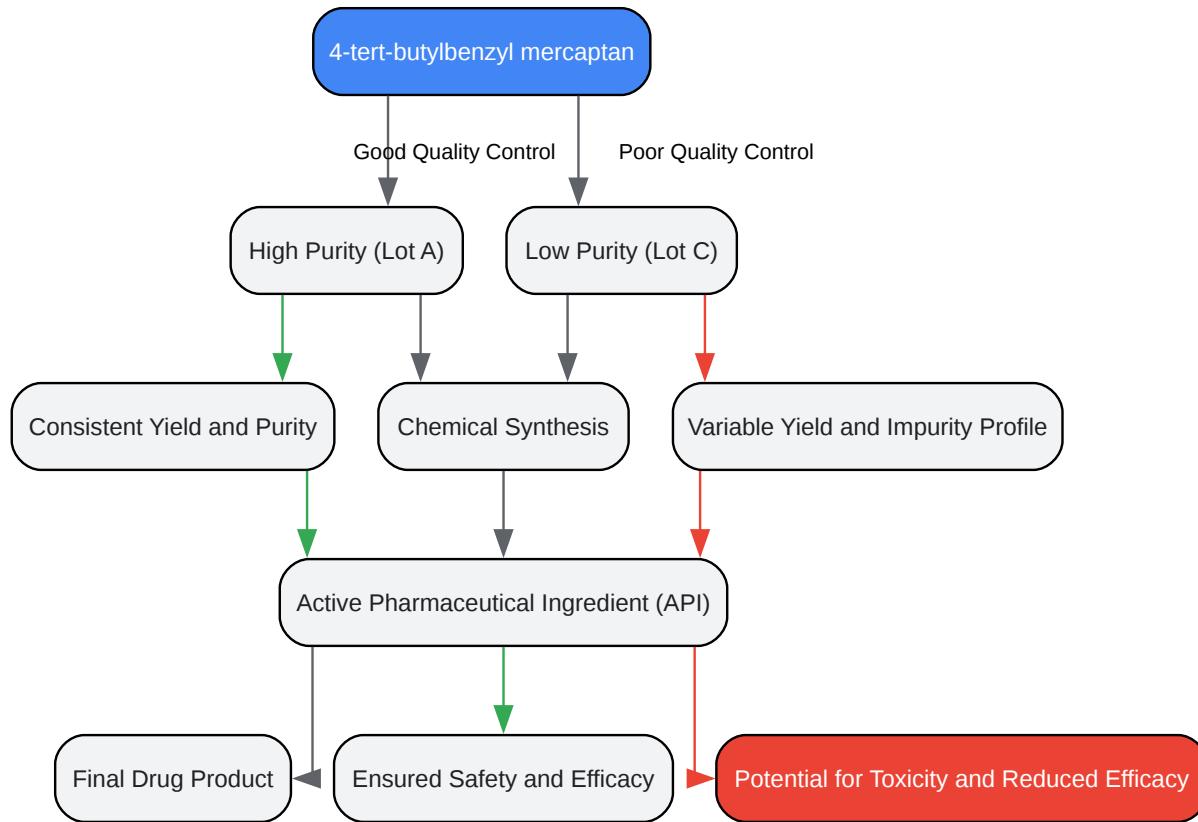
Experimental Workflow and Methodologies

The following diagram illustrates the general workflow for assessing the lot-to-lot variability of **4-tert-butylbenzyl mercaptan**.

Lot-to-Lot Variability Assessment Workflow



Impact of Reagent Quality on Drug Development



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